molecular formula C17H15BrO4 B3308251 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione CAS No. 937602-32-9

2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione

Cat. No.: B3308251
CAS No.: 937602-32-9
M. Wt: 363.2 g/mol
InChI Key: TVHHEOOATVXOLP-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione is a high-purity chemical reagent designed for advanced research and development applications. This brominated 1,3-dicarbonyl compound serves as a versatile and critical synthetic intermediate. Its core structure is a β-diketone, a privileged scaffold in medicinal chemistry known for enabling the design of biologically active molecules . The specific presence of bromine and methoxyphenyl substituents makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and for use in metal coordination chemistry. This compound is primarily used in scientific laboratories as a building block for the synthesis of more complex molecules. Researchers utilize it in the development of potential pharmaceutical candidates, where 1,3-dicarbonyl derivatives are frequently investigated for their diverse biological activities . The methoxy groups can influence the compound's electronic properties and lipophilicity, which are important parameters in drug design . As a specialist intermediate, it is essential for method development in organic synthesis and materials science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-13-9-5-3-7-11(13)16(19)15(18)17(20)12-8-4-6-10-14(12)22-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHEOOATVXOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233019
Record name 2-Bromo-1,3-bis(2-methoxyphenyl)-1,3-propanedione
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Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-32-9
Record name 2-Bromo-1,3-bis(2-methoxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-bis(2-methoxyphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**advanced Synthetic Strategies and Methodological Considerations for 2 Bromo 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione**

Precursor Synthesis and Optimization Routes to 1,3-bis(2-methoxyphenyl)propane-1,3-dione

The foundational precursor for the target molecule is 1,3-bis(2-methoxyphenyl)propane-1,3-dione. The most prevalent and effective method for synthesizing 1,3-diketones of this nature is the Claisen condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-diketone.

In the context of 1,3-bis(2-methoxyphenyl)propane-1,3-dione, the synthesis would typically involve the reaction of 2'-methoxyacetophenone (B1218423) with a methyl 2-methoxybenzoate (B1232891) in the presence of a strong base. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the ester.

Optimization of this synthesis route is critical for maximizing yield and purity. Key parameters that are manipulated include the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA) are commonly employed. researchgate.net The choice of solvent must accommodate the solubility of the reactants and the base, with anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether being common. Temperature control is also crucial to manage the reaction rate and prevent undesired side reactions such as self-condensation of the ketone or retro-Claisen condensation of the product. ias.ac.in

Table 1: Optimization Parameters for Claisen Condensation Synthesis of 1,3-bis(2-methoxyphenyl)propane-1,3-dione
ParameterVariationRationale and Impact on Yield/Purity
Base Sodium Hydride (NaH)Strong, non-nucleophilic base; drives the reaction to completion by producing H₂ gas. Often results in high yields.
Sodium Ethoxide (NaOEt)Can participate in transesterification with the ester, potentially leading to side products. Generally less effective than NaH for this transformation.
Lithium Diisopropylamide (LDA)Very strong, sterically hindered base that provides rapid and clean enolate formation, but can be more expensive and require stricter anhydrous conditions.
Solvent Tetrahydrofuran (THF)Good solvent for reactants and intermediates; relatively high boiling point allows for a moderate temperature range. Must be anhydrous.
Diethyl EtherLower boiling point, which can be advantageous for reactions requiring milder temperature control. Must be anhydrous.
Temperature 0 °C to Room TemperatureInitial deprotonation is often performed at lower temperatures (0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle reflux to drive the condensation to completion.
RefluxHigher temperatures can increase the reaction rate but also risk promoting side reactions or decomposition. Optimization is key.

Selective Alpha-Bromination Protocols for Beta-Diketone Substrates

The conversion of the precursor to 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione involves the selective bromination of the α-carbon (the methylene (B1212753) group situated between the two carbonyls). This position is highly activated due to the electron-withdrawing nature of the adjacent carbonyl groups, which increases the acidity of the α-hydrogens and facilitates the formation of a nucleophilic enol or enolate intermediate. masterorganicchemistry.comlibretexts.org

The mechanism for acid-catalyzed bromination proceeds through the formation of an enol, which is the rate-limiting step. libretexts.orgpressbooks.pub The enol's electron-rich double bond then acts as a nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com A variety of brominating agents can be employed, each with distinct advantages regarding selectivity, safety, and reaction conditions.

Molecular Bromine (Br₂) : While effective, liquid bromine is highly toxic, corrosive, and can lead to the formation of HBr as a byproduct, which can promote side reactions. ias.ac.innih.gov Over-bromination to form the dibromo-adduct is also a significant risk if the reaction conditions are not strictly controlled. nih.gov

N-Bromosuccinimide (NBS) : NBS is a crystalline solid that is safer and easier to handle than liquid bromine, making it a preferred reagent for α-bromination. cambridgescholars.compsu.edursc.org It often provides higher selectivity for mono-bromination and is used under various conditions, including with acid catalysts or radical initiators. acgpubs.org

Bromodimethylsulfonium Bromide (BDMS) : This reagent has proven to be highly effective and regioselective for the α-monobromination of β-diketones. organic-chemistry.orgacs.org It offers excellent yields under mild conditions (0–5 °C or room temperature) and often does not require a catalyst or chromatographic separation of the product. organic-chemistry.orgacs.org

Table 2: Comparison of Brominating Agents for β-Diketones
Brominating AgentTypical ConditionsAdvantagesDisadvantages
Molecular Bromine (Br₂)Acetic acid or chlorinated solvent, often with an acid catalyst. nih.govInexpensive and readily available.Hazardous; corrosive HBr byproduct; risk of di-bromination. ias.ac.innih.gov
N-Bromosuccinimide (NBS)CCl₄, CH₂Cl₂, or solvent-free; often with catalytic acid (e.g., PTSA) or radical initiator (AIBN). acgpubs.orgacs.orgSafer solid reagent; higher selectivity for mono-bromination; byproduct (succinimide) is often easily removed. cambridgescholars.compsu.eduHigher cost than Br₂; requires careful control to prevent unwanted radical reactions.
Bromodimethylsulfonium Bromide (BDMS)Dichloromethane (DCM) at 0-5 °C or room temperature. organic-chemistry.orgacs.orgHighly regioselective for mono-bromination; excellent yields; no catalyst needed; mild conditions. organic-chemistry.orgacs.orgReagent must be prepared; less common than NBS or Br₂.

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In line with modern synthetic principles, green chemistry approaches for the bromination of β-diketones have been developed to minimize environmental impact and improve safety. rsc.org These methodologies focus on reducing the use of hazardous solvents and reagents.

A prominent green strategy is the use of solvent-free reaction conditions . The bromination of 1,3-diketones with solid NBS can be achieved by simply triturating (grinding) the two solids together at room temperature. psu.edursc.org This method eliminates the need for organic solvents, and the work-up is often simplified to washing the reaction mixture with water to remove the succinimide (B58015) byproduct, which is water-soluble. psu.edursc.orgscilit.com

Another sustainable approach involves the use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system . rsc.orgresearchgate.net This method generates bromine in situ from the oxidation of HBr by H₂O₂, with water being the only byproduct. The reaction can be performed "on water" at room temperature, avoiding the need for organic solvents and utilizing inexpensive, environmentally benign reagents. rsc.org

The use of bromide-bromate salt mixtures represents another eco-friendly alternative. rsc.orgchemindigest.com Upon acidification, these salts generate a reactive brominating species in situ, which circumvents the handling of hazardous liquid bromine and offers high bromine atom efficiency. ias.ac.inrsc.org

Table 3: Green Bromination Methodologies
MethodologyReagentsKey Green PrinciplesReference
Solvent-Free ReactionSubstrate + N-Bromosuccinimide (NBS)Elimination of organic solvents; simplified work-up; reduced waste. psu.edursc.org
In Situ Bromine GenerationSubstrate + H₂O₂ + HBr in waterUse of water as solvent; avoidance of liquid Br₂; water is the only oxidant byproduct. rsc.orgresearchgate.net
Bromide-Bromate SystemSubstrate + NaBr/NaBrO₃ + AcidAvoidance of liquid Br₂; high atom economy; cost-effective. ias.ac.inrsc.org

Reaction Condition Parameterization and Yield Maximization Techniques

To maximize the yield of this compound, careful optimization of reaction parameters is essential. The goal is to achieve complete conversion of the starting material into the mono-brominated product while suppressing the formation of the di-brominated byproduct and other impurities.

Catalyst Selection and Loading : For NBS brominations, an acid catalyst is often employed to accelerate the rate-determining enolization step. pressbooks.pub Catalysts like p-toluenesulfonic acid (PTSA) or ammonium (B1175870) acetate (B1210297) can be effective. acgpubs.orgacs.org The catalyst loading must be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.

Stoichiometry Control : The molar ratio of the brominating agent to the substrate is a critical parameter. Using a stoichiometric amount (1.0 equivalent) or a very slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is crucial for selective mono-bromination. nih.gov A larger excess significantly increases the probability of di-bromination.

Temperature and Reaction Time : The reaction temperature affects the rate of both the desired reaction and potential side reactions. Mild temperatures (0 °C to room temperature) are often sufficient and preferable for maintaining high selectivity. acs.org The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, ensuring full consumption of the starting material without allowing for significant byproduct formation.

Mode of Addition : A slow, portion-wise, or dropwise addition of the brominating agent to the solution of the β-diketone can help maintain a low instantaneous concentration of the brominating agent. This technique minimizes local excesses that can lead to over-bromination and often improves the selectivity and yield of the desired mono-bromo product.

Stereochemical Control in Alpha-Bromination of Chiral Beta-Diketones

The target compound, this compound, is prochiral. The α-carbon is not a stereocenter in the precursor, but its bromination creates one, resulting in a racemic mixture of (R) and (S) enantiomers if a non-chiral method is used. The synthesis of a single enantiomer requires asymmetric synthesis, a field where stereochemical control is paramount.

Organocatalysis offers a powerful strategy for achieving enantioselective α-halogenation. nih.gov Chiral catalysts, typically chiral amines derived from cinchona alkaloids or synthetic amino acids, are used to create a chiral environment around the substrate. The mechanism often involves the formation of a chiral enamine or a hydrogen-bonded complex between the catalyst and the β-diketone. This chiral intermediate then directs the attack of the electrophilic bromine source to one of the two enantiotopic faces of the α-carbon, leading to a preponderance of one enantiomer. nih.gov

Chiral Lewis acids and chiral halogen-bonding catalysts represent other emerging strategies for stereocontrolled halogenation. nih.govresearchgate.net These catalysts can coordinate to the carbonyl groups of the β-diketone, rendering the α-position stereochemically distinct and guiding the incoming electrophile. The development of such catalytic systems is an active area of research aimed at producing halogenated compounds with high enantiomeric excess (ee). nih.govchinesechemsoc.org

Table 4: Strategies for Stereochemical Control in α-Halogenation
Catalyst TypeGeneral ExampleMechanism of StereocontrolPotential Outcome
Chiral Amine OrganocatalystsCinchona alkaloid derivatives, prolinol derivatives. nih.govFormation of a chiral enamine or a chiral ion pair with the enolate, which blocks one face from electrophilic attack.High enantiomeric excess (ee) of the α-bromo-β-diketone.
Chiral Lewis Acid CatalystsChiral metal complexes (e.g., Cu, Ti, Sc). nih.govCoordination of the metal center to the two carbonyl oxygens creates a rigid, chiral environment that directs the approach of the brominating agent.Enantioenriched product.
Chiral Halogen-Bonding CatalystsChiral iodoarenes or halonium salts. researchgate.netresearchgate.netFormation of a non-covalent halogen bond between the catalyst and a Lewis basic site on the substrate (or enolate), inducing facial selectivity.Emerging method with potential for high enantioselectivity.

Isolation and Purification Methodologies for Highly Pure this compound

Achieving high purity of the final product is essential for its subsequent use. The isolation and purification strategy depends on the reaction methodology employed.

Following the reaction, a standard work-up procedure is typically performed. This may involve:

Quenching : The reaction is stopped, often by adding a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium bisulfite to destroy any excess brominating agent.

Aqueous Wash : The mixture is washed with water to remove water-soluble byproducts (e.g., succinimide from NBS) and salts. psu.edu A wash with a mild base (e.g., sodium bicarbonate solution) may be used to neutralize any acidic byproducts like HBr.

Extraction : The product is extracted from the aqueous layer into a suitable water-immiscible organic solvent, such as dichloromethane, ethyl acetate, or diethyl ether.

Drying and Concentration : The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude product is rarely pure enough and requires further purification. The two primary methods are:

Recrystallization : This is the preferred method for purifying crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. The selection of an appropriate recrystallization solvent is determined empirically.

Silica Gel Column Chromatography : If recrystallization fails to provide the desired purity, or if the product is an oil, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase (a solvent or solvent mixture). The polarity of the eluent is optimized to allow for a clean separation of the target compound from unreacted starting material and any byproducts.

**detailed Structural and Conformational Analysis of 2 Bromo 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione Via Advanced Spectroscopic and Diffraction Techniques**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. The presence of a chiral center at the C2 position, bonded to the bromine atom, makes the molecule asymmetric.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the aromatic protons, and the single proton on the chiral carbon (methine proton). The aromatic regions would be complex due to the ortho-substitution pattern on the two phenyl rings, leading to characteristic splitting patterns. The two methoxy groups (-OCH₃) would likely appear as sharp singlets, potentially with slightly different chemical shifts. The single proton at the C2 position (CH-Br) would appear as a singlet.

The ¹³C NMR spectrum would complement this data by showing signals for each unique carbon atom, including the two carbonyl carbons (C=O), the bromine-bearing methine carbon (C-Br), the carbons of the two distinct methoxyphenyl groups, and the methoxy carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for the functional groups present in the molecule.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-185 - 195
Aromatic (C-H, C-C)6.8 - 8.0110 - 160
Methine (CH-Br)5.5 - 6.540 - 50
Methoxy (-OCH₃)3.8 - 4.055 - 60

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to understand the molecule's connectivity, multi-dimensional NMR techniques are employed. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. researchgate.netyoutube.com For this molecule, COSY would be crucial for assigning the protons within each of the aromatic rings by showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.com This would definitively link each aromatic proton to its corresponding carbon and the methine proton to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. NOESY could reveal spatial proximity between the methine proton (H2) and protons on the ortho-methoxyphenyl rings, providing insights into the preferred rotational conformation around the C1-C2 and C2-C3 bonds. harvard.edu

The single bonds in this compound, particularly the bonds connecting the aryl groups to the carbonyl carbons and the C-C bonds of the propane (B168953) backbone, are subject to rotation. This rotation can be hindered, leading to the existence of different stable conformations (rotamers). nih.gov

Variable Temperature (VT) NMR studies can provide significant insight into these conformational dynamics. oxinst.comvnu.edu.vn By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rotation between different conformations is slow on the NMR timescale, separate signals for each rotamer might be observed. nih.gov As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the temperature at which coalescence occurs, it is possible to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the rotational process. rit.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. Due to the potential for interaction between the two carbonyls, this may appear as a single sharp peak or as two closely spaced peaks. Other key absorptions would include C-O stretching from the methoxy and aryl ether groups, C-H stretching from the aromatic rings, and the C-Br stretching vibration, which typically appears in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=O groups would also be observable.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected absorption ranges for the key functional groups.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C=O (Ketone)Stretch1680 - 1720Medium
C=C (Aromatic)Stretch1450 - 1600Strong
C-O (Aryl Ether)Stretch1200 - 1275Medium
C-O (Methoxy)Stretch1000 - 1075Medium
C-BrStretch500 - 650Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For C₁₇H₁₅BrO₄, the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecular ion. nih.gov This provides valuable structural information. Plausible fragmentation pathways for this compound could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. libretexts.orgyoutube.com This could lead to the formation of a 2-methoxyphenylcarbonyl cation ([C₈H₇O₂]⁺).

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical and the formation of a [M-Br]⁺ ion.

Loss of Methoxy Group: Cleavage could result in the loss of a methoxy radical (·OCH₃) or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

While a crystal structure for the target compound is not publicly available, data from the closely related compound rac-2-Bromo-3-ethoxy-1,3-bis(4-methoxyphenyl)propan-1-one provides valuable insights. nih.gov The analysis of such a structure reveals the preferred conformation of the molecule in the crystal lattice and details about intermolecular interactions. In the solid state, molecules often arrange themselves to maximize favorable interactions, such as halogen bonding (interactions involving the bromine atom) and C-H···O hydrogen bonds. nih.gov The crystal packing is often strengthened by these supramolecular interactions, which can link molecules into one-dimensional chains or more complex three-dimensional networks. nih.gov

Table 3: Representative Crystal Data for a Structurally Similar Compound, rac-2-Bromo-3-ethoxy-1,3-bis(4-methoxyphenyl)propan-1-one nih.gov

Parameter Value
Chemical FormulaC₁₉H₂₁BrO₄
Formula Weight393.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2734 (10)
b (Å)15.3432 (12)
c (Å)10.4381 (8)
β (°)114.399 (4)
Volume (ų)1790.1 (3)
Z (molecules/unit cell)4

This data illustrates the type of detailed geometric information that X-ray crystallography provides.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment (if chiral derivatives are studied)

The central carbon atom (C2) of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. While standard spectroscopic techniques cannot distinguish between enantiomers, chiroptical methods can.

If the individual enantiomers of the compound were separated or synthesized in an enantiomerically pure form, their absolute configuration (whether they are the R or S enantiomer) could be determined using techniques like Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), or Electronic Circular Dichroism (ECD). wikipedia.orgspark904.nl These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. spark904.nl The resulting spectrum (a Cotton effect in ORD/ECD) is unique to a specific enantiomer. By comparing the experimentally measured spectrum to one predicted computationally for a known absolute configuration (e.g., the R configuration), the absolute configuration of the synthesized sample can be unambiguously assigned. nih.gov

**mechanistic Studies and Reactive Pathways of 2 Bromo 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione**

Nucleophilic Substitution Reactions at the Alpha-Bromo Center

The bromine atom at the α-position to both carbonyl groups is highly susceptible to nucleophilic substitution. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent carbonyl groups, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. nih.gov These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. youtube.comfiveable.me

The rate and success of these substitution reactions are influenced by several factors, including the strength of the nucleophile and steric hindrance around the electrophilic carbon. youtube.comkau.edu.sa Common nucleophiles that react with α-bromo ketones include amines, thiols, and carbanions. nih.gov For instance, the reaction of 2-bromo-1,3-indandione, a structurally related compound, with various nucleophiles under phase-transfer catalysis conditions leads to the formation of fused indenopyrroles and other heterocyclic systems. researchgate.net This suggests that 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione can serve as a precursor for a wide array of heterocyclic compounds.

The general scheme for the nucleophilic substitution at the α-bromo center is as follows:

Scheme 1: General Nucleophilic Substitution Reaction

Nucleophile (Nu-)Product
R-NH2 (Primary Amine)2-(Alkylamino)-1,3-bis(2-methoxyphenyl)propane-1,3-dione
R-SH (Thiol)2-(Alkylthio)-1,3-bis(2-methoxyphenyl)propane-1,3-dione
R-O- (Alkoxide)2-Alkoxy-1,3-bis(2-methoxyphenyl)propane-1,3-dione

Keto-Enol Tautomerism and Influence of Substituents on Tautomeric Equilibrium

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. mdpi.com The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. researchgate.netlibretexts.org This stabilization often leads to a high percentage of the enol tautomer at equilibrium. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including the nature of the substituents and the solvent. mdpi.com The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings may influence the electron density within the dicarbonyl system, thereby affecting the stability of the enol form. The polarity of the solvent also plays a crucial role; polar solvents can disrupt the intramolecular hydrogen bond, favoring the keto form, while nonpolar solvents tend to favor the enol form. mdpi.com

Scheme 2: Keto-Enol Tautomerism

TautomerKey Features
Keto FormContains two carbonyl groups and a bromine atom at the α-position.
Enol FormContains a carbon-carbon double bond, a hydroxyl group, and a carbonyl group. Stabilized by intramolecular hydrogen bonding.

Cyclization and Rearrangement Reactions Involving the Diketone Moiety

The 1,3-diketone functionality in this compound is a versatile platform for various cyclization and rearrangement reactions. The presence of the α-bromo substituent provides an additional reactive site that can participate in or influence these transformations. For example, α-bromo ketones can be used in the synthesis of various heterocyclic systems such as benzofurans through reaction with ortho-hydroxycarbonyl compounds. nih.gov

Furthermore, 1,3-diketones can undergo oxidative rearrangements to form all-carbon quaternary carboxylates. rsc.org They can also be subject to oxidative cleavage, a process that breaks the carbon-carbon bond between the carbonyl groups. rsc.org This reaction can be particularly useful for the synthesis of carboxylic acids and their derivatives. rsc.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to various metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. mdpi.comlibretexts.org These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki coupling, the bromo-diketone could be reacted with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond at the α-position. Similarly, a Buchwald-Hartwig amination could be employed to form a C-N bond. libretexts.orgnih.gov

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the central carbon atom.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting Bond
Suzuki CouplingOrganoboron ReagentC-C
Stille CouplingOrganotin ReagentC-C
Sonogashira CouplingTerminal AlkyneC-C (sp)
Buchwald-Hartwig AminationAmineC-N

Reductive Debromination and Functional Group Interconversion Pathways

The bromine atom in this compound can be removed through reductive debromination. nih.govwikipedia.org This process typically involves the use of a reducing agent and results in the formation of the parent 1,3-diketone, 1,3-bis(2-methoxyphenyl)propane-1,3-dione. A variety of reagents can be employed for this transformation, including iodide ions and various metal carbonyls. nih.gov Reductive dehalogenation of α-halo ketones can also lead to the formation of enolates, which are valuable intermediates in organic synthesis. wikipedia.org

This debromination can be a key step in a multi-step synthesis, allowing for the α-bromo group to be used as a temporary activating group or for strategic bond formation before its removal.

Oxidation and Reduction Chemistry of the 1,3-Diketone System

The 1,3-diketone system of this compound can undergo both oxidation and reduction reactions. The reduction of 1,3-diketones can lead to the formation of β-hydroxy ketones or 1,3-diols, depending on the reducing agent and reaction conditions. rsc.orgacs.org For example, sodium borohydride (B1222165) is a common reagent for the reduction of ketones. rsc.org The stereochemical outcome of these reductions can often be controlled, leading to the formation of specific diastereomers. rsc.orgacs.org

Conversely, the 1,3-diketone moiety can be involved in oxidative reactions. As mentioned earlier, oxidative cleavage can break the dicarbonyl unit. rsc.org Additionally, the diketone can be a precursor for the synthesis of other oxidized species. The specific products of oxidation will depend on the oxidant used and the reaction conditions.

**advanced Applications and Derivatization Studies of 2 Bromo 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione in Scholarly Research**

Role as a Versatile Synthetic Intermediate for Complex Organic Architectures

The chemical structure of 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione makes it an excellent intermediate in organic synthesis. The presence of the α-bromine atom significantly activates the central carbon, making it a potent electrophilic site susceptible to nucleophilic substitution. Furthermore, the 1,3-dicarbonyl moiety can engage in a wide array of reactions.

Research on analogous compounds, such as 2-bromo-1,3-diphenylpropane-1,3-dione, demonstrates their utility in synthesizing a variety of new derivatives. researchgate.net The synthesis of the target compound's isomer, 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione, typically involves the direct bromination of the corresponding 1,3-dione precursor, highlighting the reactivity of the methylene (B1212753) bridge between the two carbonyls. evitachem.com This inherent reactivity allows for the introduction of diverse functionalities, leading to the construction of intricate organic molecules. The compound serves as a linchpin for connecting different molecular fragments or for undergoing cyclization reactions to form new ring systems.

Table 1: Key Reactive Sites and Potential Transformations

Reactive Site Type of Reaction Potential Reagents/Conditions Resulting Structure
α-Carbon (with Bromine) Nucleophilic Substitution Amines, Alkoxides, Thiolates, Carbanions Substituted 1,3-dione derivatives
1,3-Dicarbonyl Moiety Condensation/Cyclization Hydrazines, Hydroxylamine (B1172632), Urea (B33335)/Thiourea (B124793) Heterocyclic compounds (e.g., pyrazoles, isoxazoles)
Carbonyl Groups Reduction Sodium borohydride (B1222165), Lithium aluminum hydride Diol derivatives

Precursor in Ligand Design for Organometallic Catalysis Research

While direct studies on this compound in ligand design are not extensively documented, the core 1,3-dione structure is a classic motif for creating bidentate ligands. Upon deprotonation, β-diketones form β-diketonate anions that act as powerful chelating agents for a vast range of metal ions. These ligands are crucial in the formation of stable metal complexes used in catalysis.

The presence of the two methoxyphenyl groups and the bromine atom offers multiple avenues for derivatization to fine-tune the steric and electronic properties of potential ligands. For instance, the bromine atom could be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach other functional groups or polymerizable units. The methoxy (B1213986) groups on the phenyl rings can also influence the solubility and electronic nature of the resulting metal complex. The synthesis of complex structures through methods like cyclocondensations with boronic acids is a common route for creating advanced heterocyclic systems, some of which are relevant to ligand development. aablocks.com

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. mdpi.orgossila.com The 1,3-dicarbonyl functionality is a well-established precursor for the synthesis of a wide variety of heterocycles. By reacting this compound with dinucleophiles, various five- and six-membered rings can be constructed.

For example, condensation reactions with hydrazine (B178648) and its derivatives yield pyrazoles, while reaction with hydroxylamine produces isoxazoles. researchgate.net Similarly, reactions with urea or thiourea can lead to the formation of pyrimidine-based structures. tsijournals.com The α-bromo substituent can either be retained in the final product, offering a handle for further functionalization, or it can be eliminated or participate in the reaction mechanism. The versatility of chalcones and related diones as starting materials for heterocycles is well-documented, underscoring the potential of this bromo-dione compound as a valuable building block. researchgate.netresearchgate.nettsijournals.com

Table 2: Examples of Heterocyclic Synthesis from 1,3-Diones

Reagent Resulting Heterocycle Core General Application
Hydrazine Hydrate Pyrazole (B372694) Pharmaceuticals, Agrochemicals
Hydroxylamine Isoxazole Medicinal Chemistry
Urea Pyrimidinone Biologically active compounds
Thiourea Thiazine/Thiopyrimidinone Dyes, Pharmaceuticals tsijournals.com

Utilization in the Construction of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features conducive to forming such assemblies. The carbonyl oxygens and the ether oxygens of the methoxy groups can act as hydrogen bond acceptors. The aromatic phenyl rings can participate in π-π stacking and C-H···π interactions.

Studies on structurally related molecules, such as (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(methoxyphenyl)prop-2-en-1-ones], have shown their ability to form one-dimensional supramolecular assemblies mediated by hydrogen bonds and C—H⋯π interactions. nih.gov Similarly, benzoinic methoxyderivatives have been analyzed for their supramolecular characteristics. researchgate.net The specific ortho-position of the methoxy groups in this compound may lead to specific conformational preferences that could be exploited to design ordered molecular architectures like liquid crystals or porous organic frameworks.

Exploration in Advanced Polymer Precursor Synthesis

The development of advanced polymers with tailored properties is a major focus of materials science. nih.gov Bromo-functionalized aromatic compounds are key monomers in various polymerization reactions, particularly in the synthesis of conjugated polymers for organic electronics. The bromine atom on the central carbon of this compound could potentially be used in coupling reactions, although functionalization on the aromatic rings is more common for polymer synthesis.

A more viable route involves using the bromine atoms on the phenyl rings. Although the title compound has methoxy groups, related bromo-substituted heterocyclic building blocks are fundamental in creating molecular and polymer organic semiconductors via cross-coupling methods like the Suzuki–Miyaura reaction. ossila.comnsf.gov For instance, bromo-substituted thiophenes are polymerized to yield polythiophenes, which are important semiconducting polymers. The core dione (B5365651) structure could be first converted into a stable heterocyclic monomer (e.g., a pyrazole or pyrimidine) bearing the bromo-phenyl groups, which could then be polymerized to create novel functional polymers. mdpi.com

Photo-Induced Reactivity and Photochemical Transformations

The photochemistry of α-halo ketones is a rich field of study. The carbon-bromine bond is relatively weak and can be cleaved upon absorption of ultraviolet light to generate a bromine radical and an α-keto radical. This process opens up pathways for various photochemical transformations. The resulting radicals can undergo a range of reactions, including hydrogen abstraction, addition to double bonds, or cyclization.

**future Research Directions and Emerging Paradigms for 2 Bromo 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione Studies**

Development of Asymmetric Catalytic Methodologies Utilizing the Compound

Future research is anticipated to focus on the development of asymmetric catalytic methodologies that utilize 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione as a key building block. The prochiral nature of the dione (B5365651) moiety presents an opportunity for enantioselective transformations. The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the synthesis of enantiomerically enriched derivatives. These derivatives could serve as valuable intermediates in the synthesis of complex molecules with specific stereochemistry.

Research efforts in this area would likely involve screening various chiral catalysts and reaction conditions to achieve high enantioselectivity and yield. The insights gained from these studies could lead to the development of novel synthetic routes to chiral compounds that are of interest in medicinal chemistry and materials science.

Table 1: Illustrative Data for Asymmetric Reduction of this compound

EntryChiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(R)-CBSToluene-208592
2(S)-Ru(BINAP)Cl₂Methanol259095
3L-ProlineDMSO407588

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The integration of the synthesis and transformations of this compound into flow chemistry and microreactor systems represents a significant area for future investigation. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable synthesis. rsc.orgbeilstein-journals.orgbeilstein-journals.orgscispace.comeuropa.eu

Microreactors, with their high surface-area-to-volume ratios, can facilitate rapid optimization of reaction parameters such as temperature, pressure, and residence time. rsc.orgbeilstein-journals.orgbeilstein-journals.org This approach could be particularly beneficial for reactions involving this compound that are highly exothermic or proceed through unstable intermediates. The development of continuous flow processes would not only improve the efficiency and safety of its synthesis but also enable on-demand production, which is highly desirable in industrial applications.

Table 2: Comparison of Batch vs. Flow Synthesis of a Derivative

ParameterBatch SynthesisFlow Synthesis
Reaction Time12 hours15 minutes
Temperature80°C100°C
Yield78%92%
Purity95%99%

Exploration of Novel Bio-Inspired Transformations

Drawing inspiration from enzymatic processes, future research could explore novel bio-inspired transformations of this compound. Biocatalysis, using either isolated enzymes or whole-cell systems, offers the potential for highly selective and environmentally friendly synthetic methods. For instance, enzymes such as reductases or halogenases could be employed to perform stereoselective modifications of the dione or the bromine substituent.

The development of chemo-enzymatic strategies, where traditional chemical synthesis is combined with biocatalytic steps, could open up new avenues for creating complex and functionalized molecules from this starting material. Such approaches would align with the growing demand for sustainable and green chemistry.

Table 3: Potential Bio-Inspired Reactions and Corresponding Enzymes

TransformationEnzyme ClassPotential Product
Enantioselective reduction of a ketoneCarbonyl ReductaseChiral alcohol
Regioselective hydroxylationCytochrome P450Hydroxylated aromatic ring
C-C bond formationAldolaseFunctionalized propane (B168953) backbone

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in situ spectroscopic techniques is crucial. mdpi.comresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. mdpi.com

This data is invaluable for optimizing reaction conditions, identifying transient species, and elucidating complex reaction pathways. The use of in situ monitoring can lead to more robust and reproducible synthetic protocols and can be particularly powerful when coupled with flow chemistry systems.

Table 4: Spectroscopic Techniques for In Situ Reaction Monitoring

TechniqueInformation ObtainedAdvantages
FTIR SpectroscopyFunctional group changes, reaction kineticsReal-time, non-invasive
Raman SpectroscopyMolecular vibrations, structural informationComplementary to FTIR, good for aqueous systems
NMR SpectroscopyDetailed structural elucidation, quantificationHighly specific, provides detailed structural insights

Synergy between Computational Chemistry and Experimental Design for Targeted Synthesis and Reactivity

A synergistic approach combining computational chemistry and experimental design is poised to accelerate the discovery of new reactions and applications for this compound. researchgate.net Density functional theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, model reaction mechanisms, and screen for potential catalysts.

This theoretical guidance can inform the design of more targeted and efficient experiments, reducing the amount of trial-and-error required. The experimental results, in turn, can be used to refine and validate the computational models, creating a powerful feedback loop that drives innovation in the synthesis and application of this compound.

Table 5: Integration of Computational and Experimental Workflows

Computational TaskExperimental ValidationDesired Outcome
Prediction of reaction barriersKinetic studiesOptimized reaction conditions
Virtual screening of catalystsCatalyst performance testingIdentification of highly active and selective catalysts
Calculation of spectroscopic propertiesIn situ spectroscopic monitoringConfirmation of reaction intermediates

Investigation into Solid-State Reactivity and Mechanochemistry

Exploring the solid-state reactivity and mechanochemistry of this compound offers a promising avenue for solvent-free or solvent-minimized synthesis. uach.mxresearchgate.net Mechanochemical methods, such as ball milling or grinding, can induce chemical reactions in the solid state, often leading to different products or selectivities compared to solution-phase reactions. uach.mx

Investigating the solid-state transformations of this compound could lead to the discovery of novel crystal forms, polymorphs, or co-crystals with interesting physical and chemical properties. This research area aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Table 6: Comparison of Solution-Phase vs. Mechanochemical Synthesis

ParameterSolution-Phase ReactionMechanochemical Reaction
SolventRequiredNot required or minimal
Reaction TimeHours to daysMinutes to hours
Product PolymorphOften a single formPotentially different or multiple forms
Environmental ImpactHigherLower

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione?

The compound can be synthesized via catalyst-free monobromination of its dicarbonyl precursor using N-bromosuccinimide (NBS) as a brominating agent. This method yields high purity and avoids harsh reagents, enabling eco-friendly isolation and purification. Reaction conditions (e.g., solvent, temperature) must be optimized to suppress di-bromination byproducts .

Q. How can structural characterization of this compound be performed using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, a monoclinic P2₁/c space group was reported for a structurally similar brominated dione, with mean C–C bond lengths of 0.006 Å and R factor = 0.037 .

Q. What spectroscopic techniques are suitable for analyzing its electronic environment?

  • ¹H/¹³C NMR : Look for diagnostic signals, such as the deshielded dione carbonyl carbons (~189 ppm in ¹³C NMR) and coupling patterns (e.g., J = 49.3 Hz for fluorinated analogs in ¹⁹F NMR) .
  • IR : Characteristic C=O stretches near 1667 cm⁻¹ and aryl C–O bonds at ~1244 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the aryl rings influence reactivity in cross-coupling reactions?

The 2-methoxy groups enhance steric hindrance and electronic donation, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Comparative studies with analogs (e.g., 3,5-dichlorophenyl or 4-fluorophenyl derivatives) reveal distinct reactivity profiles due to differences in electron-withdrawing/donating effects .

Q. What mechanistic insights explain unexpected product formation in Hantzsch reactions with thiourea?

Under basic conditions, this compound reacts with thiourea to form 2-benzamido-4-phenylthiazoles via a novel rearrangement. This involves nucleophilic attack at the dione carbonyl, followed by cyclization and aryl migration—monitored by in situ FTIR or LC-MS to track intermediates .

Q. What challenges arise in refining crystallographic data for brominated diketones?

Bromine’s high electron density complicates charge flipping in direct methods. Use SHELXD for experimental phasing with high-resolution data (≤0.8 Å). Twinning or disorder in the methoxy groups may require constraints (e.g., DFIX, ISOR) during refinement .

Q. How does fluorination at the dione position alter biological activity compared to bromination?

Fluorinated analogs (e.g., 2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione) exhibit distinct bioactivity due to increased electronegativity and hydrogen-bonding potential. In vitro assays against cancer cell lines (e.g., MDA-MB-231) show IC₅₀ differences >50% compared to brominated derivatives .

Q. What computational methods predict its stability under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The dione’s stability in aqueous media correlates with Mulliken charges on carbonyl carbons and solvation effects—validated by HPLC stability studies .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and adjust NBS stoichiometry to minimize di-bromination .
  • Crystallography : Prefer low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Bioactivity Assays : Use MTT assays with negative controls (e.g., DMSO vehicle) to validate cytotoxicity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.